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In the rapidly advancing fields of cell therapy, drug discovery, and regenerative medicine, the
long-term preservation of biological samples is paramount. Cryopreservation, the process of
cooling cells and tissues to sub-zero temperatures to halt biological activity, is a cornerstone of
this endeavor. The choice of cryogen is a critical factor influencing the success of
cryopreservation, with liquid nitrogen being the conventional standard. However, the unique
thermodynamic properties of liquid helium are prompting a re-evaluation of the most effective
methods for preserving valuable biological materials.

This guide provides a comprehensive comparison of the effectiveness of liquid helium versus
liquid nitrogen for cryopreservation, supported by experimental data. We will delve into their
performance, present detailed experimental protocols, and visualize the underlying biological
and procedural workflows.

Performance Comparison: Helium vs. Nitrogen

The primary advantage of liquid helium lies in its extremely low boiling point (-269°C)
compared to liquid nitrogen (-196°C). This significant temperature difference facilitates much
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higher cooling rates, a critical factor in vitrification—a cryopreservation technique that aims to
solidify the sample into a glass-like state, avoiding the formation of damaging ice crystals.[1]

Quantitative Data Summary

The following tables summarize the key findings from comparative studies on different cell
types.

Table 1: Human Stem Cell Cryopreservation

Liquid Liquid Helium
Parameter . Cell Types Reference
Nitrogen (LN2) (LHe)

Immediate
Viability (EFS40 82.6 +4.1% 93.0 £ 0.7% hBMSCs [1]
CPA)
Immediate
Viability (EDS40 83.0+1.9% 85.4 + 4.9% hESCs [1]
CPA)
Attachment
o Consistent with Consistent with
Efficiency o o hBMSCs [1]
viability viability
(hBMSCs)
Attachment ) . . .
o Consistent with Consistent with
Efficiency o o hESCs [1]
viability viability
(hESCs)

Table 2: Bovine Immature Oocyte Cryopreservation
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Liquid Nitrogen Liquid Helium
Parameter Reference
(LN2) (LHe)
Normal Morphology 79.3% 89.3% [2]
Maturation Rate 43.4% 52.8% [2]
Cleavage Rate 34.1% 42.7% [2]
Blastocyst Rate 4.7% 10.1% [2]

Table 3: HeLa and L929 Cell Line Cryopreservation

Post-thaw
Viability
Cell Line Cryoprotectant Atmosphere Improvement Reference
(vs.
Nitrogenl/Air)

) 1.5-2.0times
HelLa None Helium ) [3]
higher
_ 1.2 -1.5times
L929 3% Glycerol Helium ) [3]
higher

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The
following sections outline the key experimental protocols cited in the comparison.

Vitrification of Human Stem Cells (hBMSCs and hESCSs)

This protocol was adapted from a study comparing LN2 and LHe for the vitrification of human
bone-marrow derived mesenchymal stem cells (hBMSCs) and human embryonic stem cells
(hESCs).[1]

Cryoprotectant Solutions:

o Equilibration Solutions (ES):
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o EFS15/17.5/20: 15%/17.5%/20% Ethylene Glycol (EG) in DPBS with 20% Fetal Bovine
Serum (FBS).

o EDS15/17.5/20: 15%/17.5%/20% EG and 15%/17.5%/20% Dimethyl Sulfoxide (DMSO) in
DPBS with 20% FBS.

e Vitrification Solutions (VS):
o EFS30/35/40: 30%/35%/40% EG + 18% Ficoll 70 + 0.3M Sucrose in DPBS with 20% FBS.

o EDS30/35/40: 30%/35%/40% EG + 30%/35%/40% DMSO + 0.3M Sucrose in DPBS with
20% FBS.

Protocol:

Equilibration: Cells are exposed to the equilibration solution for a specific duration.
« Vitrification: Cells are then moved to the vitrification solution.

o Cooling: The cryovials containing the cells in the vitrification solution are plunged directly into
either liquid nitrogen or liquid helium.

o Warming: Vials are rapidly warmed in a 37°C water bath.

» Cryoprotectant Removal: The vitrification solution is gradually replaced with a thawing
solution and then with a complete culture medium.

Vitrification of Bovine Immature Oocytes

This protocol is based on a study that demonstrated the superior efficacy of liquid helium for
the vitrification of bovine oocytes.[2]

Cryoprotectant Solutions (EDS series):

e The exact composition of the EDS30, EDS35, EDS40, EDS45, and EDS50 solutions
consists of varying concentrations of ethylene glycol and dimethyl sulfoxide. For instance,
EDS35 was identified as optimal for LHe vitrification.
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Protocol:

Maturation: Oocytes are first matured in vitro.

o Equilibration: Oocytes are equilibrated in a solution with a lower concentration of
cryoprotectants.

« Vitrification: Oocytes are then transferred to a vitrification solution with a higher concentration
of cryoprotectants.

o Loading: Oocytes are loaded onto an Open Pulled Straw (OPS) system.
e Cooling: The OPS is plunged directly into either liquid nitrogen or liquid helium.
e Warming: The straws are quickly warmed in a specific thawing medium.

o Cryoprotectant Removal: Oocytes are passed through a series of solutions with decreasing
sucrose concentrations to remove the cryoprotectants.

Cryopreservation of HeLa and L929 Cells

This protocol is derived from a study investigating the effect of a helium atmosphere on the
cryopreservation of HeLa and L929 cell lines.[3]

Cryoprotectant Solutions:

o Experiments were conducted with and without glycerol (3% for L929 cells) as a
cryoprotectant. The base medium composition was not specified.

Protocol:

 Incubation: Cell suspensions are incubated in an atmosphere of either helium, nitrogen, or
air.

e Freezing: The cell suspensions are then frozen.

e Thawing: Post-thaw viability is assessed.
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Post-Thaw Viability Assessment

Trypan Blue Exclusion Assay:

» Asmall aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue
solution.

e The mixture is loaded onto a hemocytometer.

e Viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

o Percentage viability is calculated as: (Number of viable cells / Total number of cells) x 100.
CCK-8 Assay (Cell Counting Kit-8):

o Thawed cells are seeded in a 96-well plate.

» After a period of incubation to allow for attachment and recovery, CCK-8 solution is added to
each well.

e The plate is incubated for 1-4 hours.

e The absorbance is measured at 450 nm using a microplate reader. The amount of formazan
dye generated by cellular dehydrogenases is directly proportional to the number of living
cells.

Visualizing the Processes

To better understand the experimental workflows and the cellular responses to
cryopreservation, the following diagrams have been generated using the DOT language.
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Caption: General experimental workflow for vitrification using liquid nitrogen or liquid helium.
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Caption: Signaling pathways of cryopreservation-induced apoptosis.
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Conclusion

The available experimental data suggests that liquid helium can be a more effective cryogen
than liquid nitrogen for the cryopreservation of certain cell types, particularly when high cooling
rates are beneficial for vitrification. The enhanced post-thaw viability and functional recovery
observed in human stem cells and bovine oocytes highlight the potential of liquid helium to
improve cryopreservation outcomes. This is especially relevant for sensitive and valuable cells
where maximizing survival is critical.

However, the practicalities of using liquid helium, including its higher cost and more complex
handling requirements, must be considered. For many routine applications with robust cell
lines, liquid nitrogen remains a cost-effective and reliable choice. The decision to use liquid
helium should be based on a careful evaluation of the specific cell type's sensitivity to
cryoinjury, the importance of maximizing post-thaw recovery, and the available resources.
Further research is warranted to optimize helium-based cryopreservation protocols and to
explore its applicability to a wider range of biological samples.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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